molecular formula C19H22F3N3O3 B14977679 N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B14977679
M. Wt: 397.4 g/mol
InChI Key: RXUMQTPWXQAQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for their therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. The reaction is facilitated by the use of sodium metabisulphite as an oxidizing agent in a solvent mixture . The process yields high efficiency and purity, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(trifluoromethyl)benzenesulfonamide
  • N-cycloheptyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetamide

Uniqueness

Compared to similar compounds, N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide stands out due to its unique dioxino-benzimidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22F3N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-cycloheptyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C19H22F3N3O3/c20-19(21,22)18-24-13-9-15-16(28-8-7-27-15)10-14(13)25(18)11-17(26)23-12-5-3-1-2-4-6-12/h9-10,12H,1-8,11H2,(H,23,26)

InChI Key

RXUMQTPWXQAQBD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.